molecular formula C7H6F2INO B15243585 2-(Difluoromethoxy)-5-iodoaniline

2-(Difluoromethoxy)-5-iodoaniline

Katalognummer: B15243585
Molekulargewicht: 285.03 g/mol
InChI-Schlüssel: ISFPLRXSUJNJSJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(Difluoromethoxy)-5-iodoaniline is an organic compound with the molecular formula C7H6F2INO It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with difluoromethoxy and iodine groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Difluoromethoxy)-5-iodoaniline typically involves multiple steps, starting from commercially available precursors. One common method involves the etherification of a suitable aniline derivative with difluoromethyl ether, followed by iodination. The reaction conditions often require the use of strong bases, such as sodium hydroxide, and solvents like dimethyl sulfoxide (DMSO) to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The process may also incorporate purification steps, such as recrystallization or chromatography, to obtain the desired purity levels.

Analyse Chemischer Reaktionen

Types of Reactions

2-(Difluoromethoxy)-5-iodoaniline can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium iodide (NaI) and copper(I) iodide (CuI) in polar solvents.

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted anilines, while coupling reactions can produce biaryl compounds.

Wissenschaftliche Forschungsanwendungen

2-(Difluoromethoxy)-5-iodoaniline has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-(Difluoromethoxy)-5-iodoaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethoxy group can enhance the compound’s binding affinity and selectivity towards these targets, while the iodine atom can participate in halogen bonding interactions. These interactions can modulate the activity of the target proteins and influence various biochemical pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-(Difluoromethoxy)-6-fluoroaniline
  • 2-(Difluoromethoxy)benzylamine
  • Difluoromethoxylated Ketones

Uniqueness

2-(Difluoromethoxy)-5-iodoaniline is unique due to the presence of both difluoromethoxy and iodine substituents on the benzene ring. This combination of functional groups imparts distinct chemical properties, such as increased reactivity and the ability to form specific interactions with biological targets. Compared to similar compounds, it offers a unique balance of electronic and steric effects, making it valuable in various applications .

Eigenschaften

Molekularformel

C7H6F2INO

Molekulargewicht

285.03 g/mol

IUPAC-Name

2-(difluoromethoxy)-5-iodoaniline

InChI

InChI=1S/C7H6F2INO/c8-7(9)12-6-2-1-4(10)3-5(6)11/h1-3,7H,11H2

InChI-Schlüssel

ISFPLRXSUJNJSJ-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(C=C1I)N)OC(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.